Disodium;terephthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

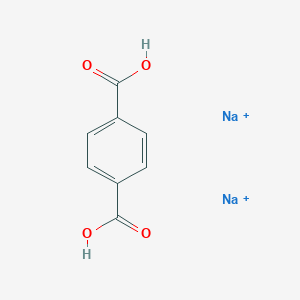

Molecular Formula |

C8H6Na2O4+2 |

|---|---|

Molecular Weight |

212.11 g/mol |

IUPAC Name |

disodium;terephthalic acid |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChI Key |

VIQSRHWJEKERKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preamble and Contextualization of Disodium Terephthalate Research

Introduction to Disodium (B8443419) Terephthalate (B1205515) in Contemporary Chemical Sciences

Disodium terephthalate (Na₂C₈H₄O₄) is an organic salt that is increasingly recognized for its utility beyond its traditional role as an intermediate. medchemexpress.comchembk.com It is a white crystalline solid soluble in water. lookchem.com The compound's structure, featuring a central benzene (B151609) ring with two deprotonated carboxylate groups in the para position, provides a rigid and electronically versatile backbone. This structure is fundamental to its application in various advanced materials. cambridge.org

Foundational Significance in Materials Science and Sustainable Chemistry

In materials science, disodium terephthalate serves as a primary organic linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgtaylorfrancis.com The use of the disodium salt, as opposed to terephthalic acid, offers advantages in certain synthetic routes, particularly in aqueous and room-temperature conditions, which aligns with the principles of green and sustainable chemistry. rsc.org

The compound's role in sustainable chemistry is further highlighted by its connection to the recycling of polyethylene (B3416737) terephthalate (PET), a common plastic. acs.orgacs.org Research has demonstrated efficient methods to upcycle PET waste into disodium terephthalate, which can then be used as a valuable chemical feedstock. acs.orgpurdue.edu This circular economy approach addresses both plastic waste management and the sustainable production of valuable chemicals. taylorfrancis.com

Overview of Key Academic Research Domains

The academic interest in disodium terephthalate is primarily concentrated in three key areas:

Metal-Organic Frameworks (MOFs): Disodium terephthalate is extensively used as an organic linker to construct porous MOFs. rsc.orgnih.gov These materials are investigated for a wide range of applications, including gas storage and separation, catalysis, and sensing. rsc.orgmdpi.com The use of the salt form can influence the resulting MOF's properties, such as interpenetration and porosity. rsc.org

Energy Storage: The compound has shown significant promise as an anode material for sodium-ion batteries (SIBs). lookchem.comresearchgate.netchemicalbook.com Its electrochemical properties, including a high reversible capacity and suitable redox potential, make it an attractive candidate for next-generation energy storage solutions. researchgate.netnih.gov Research is ongoing to enhance its performance through methods like creating composites with carbon nanomaterials. sigmaaldrich.comresearchgate.net

Sustainable Synthesis and Upcycling: A significant body of research focuses on the sustainable synthesis of disodium terephthalate, particularly from PET waste. taylorfrancis.comacs.orgpurdue.edu This includes developing rapid and efficient processes, such as microwave-assisted synthesis, to convert PET flakes into high-purity disodium terephthalate. acs.orgpurdue.edu Additionally, its use in CO2 capture technologies is being explored. eurekalert.orgsciencedaily.com

Scope and Objectives of the Scholarly Inquiry

The primary objective of ongoing research is to fully elucidate the structure-property relationships of disodium terephthalate and its derivatives. This includes understanding how modifications to its structure, such as fluorination, impact its electrochemical performance in batteries. acs.org Another key goal is to optimize the synthesis of disodium terephthalate-based materials, such as MOFs and battery electrodes, for enhanced performance and scalability. rsc.orgresearchgate.net Furthermore, a central aim is to advance sustainable chemical processes by refining the methods for upcycling PET into disodium terephthalate and utilizing it in environmentally beneficial applications like carbon capture and green energy storage. acs.orgeurekalert.orgacs.org

Detailed Research Findings

Synthesis and Properties

Disodium terephthalate is typically synthesized through the reaction of terephthalic acid with sodium hydroxide (B78521) in an aqueous solution. prepchem.comkku.ac.th It can also be produced through the alkaline hydrolysis of polyethylene terephthalate (PET). taylorfrancis.comacs.org The compound is a white crystalline solid with good thermal stability. medchemexpress.comlookchem.com

Table 1: Physicochemical Properties of Disodium Terephthalate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄Na₂O₄ | lookchem.com |

| Molecular Weight | 210.09 g/mol | lookchem.comnih.gov |

| Appearance | White crystalline solid | lookchem.com |

Applications in Metal-Organic Frameworks (MOFs)

The use of disodium terephthalate as a linker source in MOF synthesis offers several advantages. Its solubility in water allows for more environmentally friendly synthesis at room temperature, avoiding the need for organic solvents. rsc.org This method has been successfully used to prepare various MOFs, including those of the MIL and MOF-74 series. rsc.org The resulting MOFs often exhibit unique properties, such as high interpenetration, nanocrystalline nature, and ordered mesoporosity. rsc.org Research has also demonstrated the synthesis of trimetallic MOFs from PET-derived disodium terephthalate for applications like phosphate (B84403) removal from water. nih.govresearchgate.net

Role in Energy Storage

Disodium terephthalate has emerged as a high-performance anode material for sodium-ion batteries. researchgate.netchemicalbook.com It exhibits a high reversible capacity, with some studies reporting values around 250 mAh/g. researchgate.net Its average sodium storage voltage is approximately 0.43 V vs. Na+/Na. researchgate.net To overcome the low conductivity of the organic material, it is often composited with conductive carbon materials like carbon nanosheets or multi-walled carbon nanotubes. sigmaaldrich.comresearchgate.net Research has also explored modifying the disodium terephthalate molecule, for instance, through fluorination, to tune its electrochemical properties. acs.org

Table 2: Electrochemical Performance of Disodium Terephthalate-based Anodes in Sodium-Ion Batteries

| Anode Material | Reversible Capacity (mAh/g) | Cycling Stability | Reference |

|---|---|---|---|

| Disodium terephthalate | ~250 | Excellent cycleability | researchgate.net |

| Disodium terephthalate/Carbon black composite | 224 (after 50 cycles) | Good C-rate performance | acs.orgpurdue.edu |

Contributions to Sustainable Chemistry

A significant area of research is the upcycling of PET waste into disodium terephthalate. taylorfrancis.comacs.orgpurdue.edu Ultrafast microwave irradiation has been shown to convert PET flakes into disodium terephthalate in minutes. acs.orgpurdue.edu This not only provides a sustainable route to a valuable chemical but also helps mitigate plastic pollution. taylorfrancis.com

Furthermore, disodium terephthalate is a precursor for creating materials for carbon capture. By carbonizing disodium terephthalate, a hybrid material of sodium carbonate and porous nanocarbon can be synthesized. eurekalert.orgsciencedaily.com This material has shown high CO2 capture capacity and can be regenerated at relatively low temperatures, making it an energy-efficient option for industrial emissions control. eurekalert.orgsciencedaily.com Another sustainable application involves using CO2 as an acid to recover terephthalic acid from aqueous solutions of disodium terephthalate, which is a greener alternative to using strong inorganic acids. acs.orgacs.orgthermosymposium.org

Molecular Architecture and Advanced Structural Characterization of Disodium Terephthalate

Crystallographic Investigations

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid state, offering insights into the packing, symmetry, and intermolecular forces that govern the material's properties.

Single-Crystal and Powder X-ray Diffraction Analysis of Disodium (B8443419) Terephthalate (B1205515)

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the precise atomic arrangement within a single crystal of disodium terephthalate. These studies reveal that the compound crystallizes in the orthorhombic system. nih.gov The crystal structure is defined by the ionic coordination between the sodium cations (Na⁺) and the carboxylate anions (-COO⁻) of the terephthalate dianion.

Detailed crystallographic data obtained from single-crystal analysis is presented below. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bc 2₁ |

| a (Å) | 3.54807 |

| b (Å) | 10.81599 |

| c (Å) | 18.9943 |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 90.0 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. omicsonline.org For disodium terephthalate, PXRD patterns confirm the successful synthesis and crystalline structure of the material, characterized by sharp peaks indicative of a well-ordered solid. kku.ac.th This method is crucial for verifying the phase purity of the synthesized powder and ensuring the absence of amorphous impurities or unreacted starting materials. kku.ac.th

Polymorphism and Phase Transitions in Terephthalate Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. While polymorphism is a documented phenomenon among various terephthalate salts, detailed studies focusing specifically on the different polymorphic forms and temperature-induced phase transitions of disodium terephthalate are not extensively reported. The crystallization conditions, such as solvent and temperature, can influence the resulting crystal packing, potentially leading to different polymorphic forms.

Crystal Engineering and Design Principles of Disodium Terephthalate Structures

Crystal engineering involves the design and synthesis of new solid-state structures with desired properties by controlling intermolecular interactions. semanticscholar.org The crystal structure of disodium terephthalate is a prime example of design principles based on strong ionic interactions. The primary forces governing its structure are the electrostatic attractions between the positively charged sodium ions and the negatively charged carboxylate groups of the terephthalate dianion. The rigid, planar geometry of the benzene (B151609) ring in the terephthalate unit further influences the packing arrangement, often leading to layered structures. Understanding these non-covalent interactions is key to designing novel materials, such as metal-organic frameworks, where disodium terephthalate can serve as a precursor. wikipedia.org

Advanced Spectroscopic Elucidation

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and molecular structure of compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of terephthalic acid to disodium terephthalate is clearly evidenced by distinct changes in their respective FTIR spectra. kku.ac.thresearchgate.net The most notable change is the disappearance of the broad absorption band corresponding to the O-H stretching of the carboxylic acid group (around 3102 cm⁻¹). kku.ac.th Concurrently, the characteristic C=O stretching vibrations of the carboxylic acid are replaced by the symmetric and asymmetric stretching vibrations of the carboxylate anion (COO⁻), which appear at different wavenumbers. kku.ac.th

The table below summarizes the key FTIR absorption bands for terephthalic acid and disodium terephthalate. kku.ac.thresearchgate.net

| Vibrational Mode | Terephthalic Acid (cm⁻¹) | Disodium Terephthalate (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3102 (broad) | Absent |

| C=O Stretch (Carboxylic Acid) | 1673 | Absent |

| Asymmetric Carboxylate Stretch (COO⁻) | Absent | 1551 - 1566 |

| Symmetric Carboxylate Stretch (COO⁻) | Absent | 1380 - 1394 |

| C-C Aromatic Stretch | 1422 | ~1394 |

These spectral shifts provide definitive confirmation of the formation of the disodium salt. kku.ac.th

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to verify the structure of disodium terephthalate. researchgate.netchemicalbook.com Due to the high degree of symmetry in the terephthalate dianion (a plane of symmetry bisecting the C-C bond opposite the ring), the NMR spectra are characteristically simple.

In the ¹H NMR spectrum, all four protons on the benzene ring are chemically equivalent, giving rise to a single sharp signal. chemicalbook.com Similarly, the ¹³C NMR spectrum shows a reduced number of signals corresponding to the chemically distinct carbon atoms: one for the carboxylate carbons, one for the aromatic carbons attached to the carboxylate groups, and one for the remaining four equivalent aromatic carbons.

The expected NMR signals for disodium terephthalate are outlined below.

| Nucleus | Type of Atom | Expected Signal |

| ¹H | Aromatic C-H | 1 singlet |

| ¹³C | Carboxylate Carbon (-COO⁻) | 1 signal |

| ¹³C | Aromatic C (attached to -COO⁻) | 1 signal |

| ¹³C | Aromatic C-H | 1 signal |

This straightforward spectral data provides unambiguous confirmation of the symmetric molecular structure of disodium terephthalate. researchgate.net

Raman Spectroscopy and In-Situ Electrochemical Tracking of Molecular Transformations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering insights into chemical structure, phase, and polymorphism. In the context of disodium terephthalate (Na₂C₈H₄O₄), Raman spectroscopy is instrumental in characterizing its molecular fingerprint and tracking dynamic changes, particularly during electrochemical processes. The technique is especially valuable for in-situ analysis, allowing for the direct observation of molecular transformations as they occur within an electrochemical cell, such as a sodium-ion battery.

The Raman spectrum of disodium terephthalate is characterized by several key peaks corresponding to the vibrations of its constituent functional groups. The most prominent features arise from the terephthalate anion, which consists of a central benzene ring disubstituted with two carboxylate groups. Key vibrational modes include:

Carbonyl (C=O) stretching: This vibration from the carboxylate groups is a strong Raman scatterer.

Aromatic C=C stretching: Vibrations associated with the benzene ring provide information on the aromatic backbone.

Carboxylate anion (COO⁻) vibrations: Symmetric and asymmetric stretching and bending modes of the carboxylate group are characteristic.

Aryl ring absorption: Peaks related to the breathing and other vibrational modes of the benzene ring.

In-situ electrochemical Raman spectroscopy has been employed to monitor the sodiation and desodiation processes of disodium terephthalate when it is used as an anode material. During the discharge process (sodiation), sodium ions are inserted into the structure, leading to the reduction of the terephthalate molecule. This reduction causes significant changes in the electronic structure and bond orders, which are reflected in the Raman spectrum. Conversely, during the charge process (desodiation), sodium ions are extracted, and the molecule is oxidized back to its original state. By monitoring the shifts in peak positions and changes in peak intensities, researchers can track the reversible formation of intermediate radical species and understand the reaction mechanism at a molecular level. These spectral changes provide direct evidence of the electrochemical activity of the carbonyl groups and the stability of the aromatic ring during cycling.

For instance, studies on related fluorinated disodium terephthalate compounds provide insight into the expected spectral regions for these vibrations.

Table 1: Representative Raman Peak Assignments for a Fluorinated Disodium Terephthalate Derivative This table is based on data for a related compound and illustrates the types of vibrational modes observed.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl Peak | 1622 |

| Aryl C=C Peak | 1425 |

| Carboxylate Anion Peak | 1212 |

| Aryl Ring Absorption Peak | 1081 |

| C-F Bond Peak | 797 |

Data sourced from a study on monofluoroterephthalate (MFTP). The C-F peak would be absent in standard disodium terephthalate.

The analysis of these spectral changes helps in understanding the reaction kinetics, identifying potential degradation pathways, and ultimately in designing more efficient and stable organic electrode materials for energy storage applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Insights

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS is a crucial tool for analyzing the surface chemistry of electrode materials like disodium terephthalate, especially for understanding the formation and composition of the solid electrolyte interphase (SEI) layer that forms during electrochemical cycling.

For disodium terephthalate, an XPS analysis would provide a detailed elemental survey of the surface, confirming the presence of sodium, carbon, and oxygen. High-resolution spectra of the C 1s, O 1s, and Na 1s regions would yield more specific chemical state information.

C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of carbon atoms in the molecule: the C-C/C-H bonds of the aromatic ring and the O-C=O of the carboxylate groups.

O 1s Spectrum: The oxygen spectrum would primarily show a peak associated with the carboxylate groups (C=O). Changes in the surface chemistry, such as the formation of carbonate or alkoxide species in the SEI layer, would be detectable as new peaks in this region.

Na 1s Spectrum: This spectrum would confirm the presence of sodium ions. After electrochemical cycling, analysis of the Na 1s region can help identify the sodium-containing compounds present in the SEI layer, such as NaF or Na₂CO₃.

While detailed, peer-reviewed XPS spectra specifically for pure, pristine disodium terephthalate are not widely available in public literature, the technique is frequently mentioned as a characterization method in studies involving disodium terephthalate as an anode material. It is used to confirm the successful synthesis of related compounds and to analyze the surface of electrodes after cycling to understand failure mechanisms and the evolution of the SEI layer. The insights gained from XPS are vital for correlating surface chemistry with electrochemical performance, such as capacity retention and coulombic efficiency.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and particle size of materials. It utilizes a focused beam of electrons to scan the sample surface, generating signals that produce high-resolution images of the topography. This analysis is critical for understanding the physical properties of disodium terephthalate, as particle size, shape, and surface area can significantly influence its performance in applications such as battery anodes, where they affect reaction kinetics and electrode-electrolyte interactions.

SEM studies reveal that the morphology of disodium terephthalate can be controlled and can vary significantly depending on the synthesis and processing conditions. For example, research on fluorinated disodium terephthalate derivatives has shown the formation of distinct rod-like particles. In other applications, disodium terephthalate has been processed into ultrafine hollow fibers through techniques like electrospinning followed by calcination. These fibers are composed of much smaller primary grains.

The particle size is a key parameter determined from SEM images. Analysis of related compounds and processed forms of disodium terephthalate shows a range of possible dimensions, from the nanometer to the micrometer scale. The control over particle size is important; for instance, smaller particles provide a larger surface area, which can enhance electrochemical reaction rates.

Table 2: Morphological and Particle Size Data for Disodium Terephthalate and Related Structures

| Material Form | Morphology | Average Particle/Feature Size |

| Monofluoroterephthalate (MFTP) | Rod-like particles | Length: 1–2 µm; Thickness: ~200 nm |

| Hollow Na₂TP Fibers | Hollow fibers composed of grains | Fiber Diameter: 189 ± 32 nm; Grain Size: 76 ± 27 nm |

Data sourced from studies on fluorinated derivatives and processed fibers of disodium terephthalate.

The morphological details provided by SEM, such as particle aggregation, porosity, and surface texture, are essential for establishing structure-property relationships. For battery applications, a porous structure with well-defined, uniformly sized particles is often desirable to ensure efficient electrolyte penetration and consistent electrochemical performance.

Synthetic Methodologies and Green Chemistry Paradigms for Disodium Terephthalate

Sustainable and Upcycling Synthesis Strategies

Solvothermal Synthesis Approaches

Solvothermal synthesis, a method involving a solvent under elevated temperature and pressure in a sealed vessel like an autoclave, offers a versatile route for producing crystalline materials. wikipedia.org This technique is analogous to the hydrothermal method, with the primary distinction being the use of non-aqueous solvents. wikipedia.org While extensive research exists on the solvothermal synthesis of metal-organic frameworks (MOFs) derived from terephthalic acid, specific literature detailing the direct solvothermal synthesis of pure disodium (B8443419) terephthalate (B1205515) is less common. However, the principles and methodologies applied in MOF synthesis and the chemical recycling of polyethylene (B3416737) terephthalate (PET) provide valuable insights into potential solvothermal routes for disodium terephthalate production.

In a typical laboratory-scale synthesis that shares characteristics with solvothermal methods, disodium terephthalate can be prepared by reacting terephthalic acid with sodium hydroxide (B78521) in ethanol (B145695) at room temperature, followed by purification and drying at elevated temperatures. kku.ac.th One documented procedure involves dissolving 0.30 M of terephthalic acid and 0.63 M of sodium hydroxide in 60 cc of ethanol and stirring the mixture for 24 hours at room temperature. The resulting product is then centrifuged, washed with ethanol, and dried in a vacuum oven at 150°C. kku.ac.th While this specific example does not employ high pressure, the use of a non-aqueous solvent and elevated temperature for drying aligns with the broader principles of solvothermal processing.

Another relevant application is the solvothermal depolymerization of PET to yield disodium terephthalate. One study investigated the reaction of 10 g of polyester (B1180765) with 10 g of sodium bicarbonate in 50 g of ethylene (B1197577) glycol at 180°C, which resulted in a 99% depolymerization rate and the formation of disodium terephthalate. taylorfrancis.com This approach highlights the use of glycols as effective solvents at high temperatures for the synthesis of disodium terephthalate from a polymer precursor.

The table below summarizes key parameters from these related synthesis methods, which can inform the design of direct solvothermal approaches for disodium terephthalate.

Table 1: Parameters in Synthesis Methods Related to Solvothermal Approaches for Disodium Terephthalate

| Parameter | Method 1: Lab-Scale Synthesis kku.ac.th | Method 2: PET Depolymerization taylorfrancis.com |

|---|---|---|

| Starting Materials | Terephthalic Acid, Sodium Hydroxide | Polyester, Sodium Bicarbonate |

| Solvent | Ethanol | Ethylene Glycol |

| Temperature | Room Temperature (reaction), 150°C (drying) | 180°C |

| Pressure | Atmospheric (reaction) | Not specified |

| Duration | 24 hours (reaction) | Not specified |

| Product | Pure Disodium Terephthalate | Crude Disodium Terephthalate |

Eco-Friendly Solvent Systems and Reaction Conditions in Disodium Terephthalate Synthesis

The principles of green chemistry are increasingly influencing the selection of solvents and reaction conditions in chemical synthesis to minimize environmental impact. nih.govscienceopen.com For the production of disodium terephthalate, research has explored several eco-friendly solvent systems, primarily in the context of PET recycling, which yields disodium terephthalate as an intermediate.

Water is a fundamentally green solvent, and aqueous systems are commonly used for the synthesis of disodium terephthalate from terephthalic acid and sodium hydroxide. dtu.dk One study detailed the synthesis in an aqueous solution where the pH increased from 7.2 to 12.9 as the reaction progressed. prepchem.com Another approach involved the hydrolysis of PET in an aqueous solution of sodium hydroxide to produce disodium terephthalate and ethylene glycol. google.com

Ethanol also serves as a relatively benign solvent. A straightforward synthesis involves the reaction of terephthalic acid and sodium hydroxide in ethanol at room temperature for 24 hours. kku.ac.th This method avoids harsh conditions and toxic solvents.

Ethylene glycol is another solvent of interest, particularly in the depolymerization of PET. A notable process involves heating PET with sodium bicarbonate in ethylene glycol at 180°C, achieving a high depolymerization rate to form disodium terephthalate. taylorfrancis.com While operating at a higher temperature, this method provides a pathway for chemical recycling of plastic waste into a valuable chemical.

A significant advancement in green chemistry for this system involves the use of carbon dioxide (CO₂) as a reagent to recover terephthalic acid from aqueous solutions of disodium terephthalate. Traditionally, strong mineral acids are used for this acidification step. Utilizing gaseous CO₂ as an "acid switch" presents a more sustainable alternative, with studies demonstrating terephthalic acid yields of up to 94%. acs.org This process is favored by lower temperatures and higher pressures, which increase the solubility of CO₂. acs.org

Furthermore, the development of bio-based solvents is gaining traction. For instance, biomass-derived dimethyl isosorbide (B1672297) (DMI) has been shown to be an effective solvent for the alkaline hydrolysis of PET to produce terephthalic acid, with disodium terephthalate as an intermediate. rsc.org A mixture of DMI and ethylene glycol can achieve complete PET conversion in 30 minutes at 100°C. rsc.org

The following table compares various eco-friendly solvent systems for the synthesis or as part of the production cycle of disodium terephthalate.

Table 2: Comparison of Eco-Friendly Solvent Systems in Disodium Terephthalate Related Syntheses

| Solvent System | Starting Materials | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Water | Terephthalic Acid, Sodium Hydroxide | Aqueous solution, pH 7.2 to 12.9 | Standard aqueous synthesis. | prepchem.com |

| Ethanol | Terephthalic Acid, Sodium Hydroxide | Room temperature, 24 hours | A convenient and mild synthesis route. kku.ac.th | kku.ac.th |

| Ethylene Glycol | Polyester, Sodium Bicarbonate | 180°C | High depolymerization rate of PET. taylorfrancis.com | taylorfrancis.com |

| Water / Carbon Dioxide | Disodium Terephthalate (aq) | Low temperature, high pressure | Sustainable recovery of terephthalic acid with up to 94% yield. acs.org | acs.org |

| Dimethyl Isosorbide / Ethylene Glycol | PET, KOH | 100°C, 30 minutes | Complete conversion of PET using a bio-based solvent system. rsc.org | rsc.org |

Process Optimization and Scalability for Disodium Terephthalate Production

The optimization and scalability of disodium terephthalate production are critical for its industrial viability, particularly in the context of sustainable chemical manufacturing and the circular economy. Research in this area has largely focused on the efficient depolymerization of PET, where disodium terephthalate is a key intermediate.

A significant area of process optimization involves the alkaline hydrolysis of PET. Studies have investigated the influence of various parameters, including pH, the ratio of water to ethanol, sodium hydroxide concentration, the ratio of sodium hydroxide to PET, reaction time, and the physical size of the PET particles. nih.gov Achieving a high conversion rate of PET is crucial, with research indicating that rates exceeding 90% are attainable, yielding terephthalic acid (via disodium terephthalate) with a purity of 99.6%. nih.gov For an economically viable industrial recycling process, a minimum PET conversion of 90-95% is considered necessary. researchgate.net

The solubility of disodium terephthalate is a key factor in process design and scalability. In aqueous solutions, its solubility is around 13% by weight and is not significantly dependent on temperature between 25 and 70°C. researchgate.net This solubility limit dictates the maximum loading of PET in a reactor to ensure that the resulting disodium terephthalate remains in solution for subsequent processing steps. researchgate.net The presence of ethylene glycol, a co-product of PET hydrolysis, can reduce the solubility of disodium terephthalate. dtu.dk

Microwave-assisted synthesis has emerged as a rapid and efficient method for upcycling PET waste into disodium terephthalate. One study reported the successful conversion of PET flakes into disodium terephthalate within 2 minutes using microwave irradiation, highlighting a significant potential for process intensification. researchgate.net

For industrial-scale production, modeling and simulation play a crucial role in optimizing reactor design and process conditions. The Extended UNIQUAC model, for example, has been used to model the complex aqueous system containing terephthalic acid, disodium terephthalate, sodium chloride, sodium hydroxide, and ethylene glycol. dtu.dk Such models are essential for designing and simulating sustainable PET recycling processes. researchgate.net

The scalability of nanomaterial fabrication, which can be relevant to producing high-purity, crystalline disodium terephthalate, faces challenges such as ensuring reproducibility, safety, and minimizing environmental impact at a large scale. mdpi.com Overcoming these challenges is crucial for the transition from laboratory-scale synthesis to industrial production.

The table below outlines key parameters and findings related to the optimization and scalability of processes yielding disodium terephthalate.

Table 3: Key Parameters and Findings for Process Optimization and Scalability of Disodium Terephthalate Production

| Aspect | Key Parameters | Findings and Implications for Scalability | Reference |

|---|---|---|---|

| Alkaline Hydrolysis of PET | pH, solvent ratio, NaOH concentration, reaction time, PET particle size | PET conversion rates over 90% and high purity product are achievable. Optimization of these parameters is crucial for industrial efficiency. | nih.gov |

| Solubility Constraints | Temperature, concentration of ethylene glycol | The solubility of disodium terephthalate (approx. 13% w/w in water) limits the initial PET concentration in the reactor to maintain a single liquid phase. | researchgate.net |

| Process Intensification | Microwave irradiation | Drastically reduces reaction time to as little as 2 minutes, offering a pathway for rapid and efficient production. | researchgate.net |

| Process Modeling | Thermodynamic models (e.g., Extended UNIQUAC) | Enables simulation and design of industrial-scale processes, predicting phase behavior and optimizing conditions. | dtu.dkresearchgate.net |

| Industrial Implementation | PET conversion rate | A minimum of 90-95% PET conversion is necessary for economic viability on an industrial scale. | researchgate.net |

Theoretical and Computational Investigations of Disodium Terephthalate

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the fundamental electronic, interactive, and reactive properties of disodium (B8443419) terephthalate (B1205515).

The electronic properties of a material are fundamental to its function, governing how it interacts with and transports electrons. nist.gov DFT calculations have been employed to determine the electronic structure of disodium terephthalate, focusing on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com

A systematic DFT study of disodium terephthalate revealed a HOMO-LUMO gap of 5.1 eV. researchgate.net The HOMO energy level was calculated to be -7.7 eV, representing the ability to donate an electron, while the LUMO energy level was found at -2.6 eV, indicating its capacity to accept an electron. researchgate.net A large energy gap generally signifies high kinetic stability and low chemical reactivity. growingscience.comirjweb.com These electronic characteristics are central to its performance as an electrode material in organic batteries. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.7 |

| LUMO Energy | -2.6 |

| HOMO-LUMO Gap | 5.1 |

DFT calculations are powerful tools for modeling the adsorption of ions and molecules onto surfaces, providing insights into binding energies and interaction mechanisms. rsc.org For disodium terephthalate, such studies are particularly relevant to its application in sodium-ion batteries, where the adsorption and desorption of sodium ions on the terephthalate anion are the core processes. researchgate.net

Computational studies have shown that the interaction mechanism of sodium with disodium terephthalate is concentration-dependent. researchgate.net At low sodium concentrations, the incoming Na atoms preferentially bind to the carboxylate sites, coordinating with the oxygen atoms. researchgate.net However, as the concentration of sodium increases, binding at the hexagonal sites on the aromatic ring becomes the dominant interaction. researchgate.net This detailed understanding of the adsorption mechanism is crucial for optimizing battery performance.

While specific adsorption energy values for Na+ on disodium terephthalate are part of detailed research studies, related DFT investigations on similar systems provide context. For instance, the adsorption of polyethylene (B3416737) terephthalate (PET) on doped ZnO surfaces showed calculated adsorption energies of -4.8 eV and -9.8 eV, indicating strong, energetically favorable exothermic processes. researchgate.net Similarly, studies on the adsorption of divalent metal ions on graphene oxide, which also features oxygen-containing functional groups, have been used to determine binding efficiencies and geometries. thaiscience.info These studies underscore the capability of DFT to quantify the energetics of surface interactions.

The function of disodium terephthalate as an anode material for sodium-ion batteries is predicated on its electrochemical redox behavior. researchgate.net DFT calculations have been instrumental in predicting the thermodynamic and geometric changes that occur during the sodiation and de-sodiation cycles.

Ab initio studies of the sodium storage mechanism reveal that disodium terephthalate (Na₂TP) can store two additional sodium ions per molecule. researchgate.net The redox process involves an initial reaction on the carboxyl groups, followed by sodiation on the aromatic ring. researchgate.net This multi-step process, however, occurs at similar potentials, leading to a single voltage plateau between 0.5 and 0.6 V vs. Na+/Na. researchgate.net This single plateau suggests a phase segregation into a fully sodiated phase (Na₂₊₂TP), which can impact the rate capability of the battery. researchgate.net Some studies have noted that the redox processes, particularly the oxidation of the reduced terephthalate moiety, can exhibit some irreversibility at low C-rates. mdpi.com Computational chemistry provides a framework for understanding these processes, with the accuracy of predicted redox potentials being highly dependent on the chosen functional, as hybrid-exchange functionals are often needed to correct for self-interaction errors in transition metal-free systems as well. ucl.ac.uknih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a key experimental method for characterizing molecular structures. DFT calculations allow for the simulation of these spectra by computing the vibrational frequencies of a molecule's normal modes. github.io These theoretical spectra can then be compared with experimental data for validation and detailed peak assignment. mdpi.com

For disodium terephthalate and related compounds, ab initio calculations have been performed to assign the vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Raman spectra. ncats.ioresearchgate.net The accuracy of these simulations depends on the level of theory and basis set used. chemrxiv.org DFT calculations can predict the frequencies associated with the stretching and bending of specific bonds, such as the C=O and C-O bonds in the carboxylate groups and the vibrations of the aromatic ring. researchgate.net Experimental IR spectra for disodium terephthalate are available in databases such as the NIST WebBook, providing a benchmark for theoretical results. nist.gov The comparison between simulated and experimental spectra helps confirm the molecular structure and provides a deeper understanding of its vibrational properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach allows researchers to study the time-dependent behavior of a molecular system, providing detailed information on processes such as solvation and material transport.

The interaction of disodium terephthalate with solvents is critical for processes like its synthesis, purification, and its potential degradation in battery electrolytes. MD simulations can model these interactions at an atomic level. dovepress.com While extensive MD studies specifically on disodium terephthalate are not widely published, simulations on the closely related polymer, polyethylene terephthalate (PET), provide significant insights into how the terephthalate moiety interacts with solvents like water. nih.govchemrxiv.orgresearchgate.net

These simulations can reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the diffusion coefficient and free volume. nih.gov For instance, MD studies on PET in water have shown how water molecules interact with the polymer, affecting its glass transition temperature. nih.gov Advanced polarizable force fields have been developed for PET to more accurately capture the electronic polarization effects at the solvent-polymer interface, which are crucial for understanding electrostatic interactions. chemrxiv.orgresearchgate.net Experimentally, the solubility of disodium terephthalate in water is known to be approximately 13% by weight, with little dependence on temperature in the 25-70°C range, providing key data for validating and parameterizing MD simulation models. researchgate.net

Computational Elucidation of Reaction Pathways and Mechanisms for Disodium Terephthalate

Computational chemistry provides powerful tools to investigate the reaction pathways and mechanisms of chemical processes at a molecular level. For disodium terephthalate, computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics (MD), can offer deep insights into its formation, for example, from the hydrolysis of polyethylene terephthalate (PET).

Reaction Scheme: (C₁₀H₈O₄)n + 2n NaOH → n Na₂C₈H₄O₄ + n C₂H₆O₂

Computational studies can elucidate the step-by-step mechanism of this reaction, including the formation of intermediates and the calculation of activation energies for each step.

Reactive molecular dynamics (MD) simulations have been employed to study the hydrolysis of PET. These simulations can model the bond-breaking and bond-forming events that occur during the reaction, providing a dynamic picture of the degradation process. nih.govnih.gov For instance, MD simulations can track the diffusion of water molecules and hydroxide (B78521) ions into the polymer matrix and their subsequent reaction with the ester groups.

DFT calculations are particularly useful for investigating the electronic structure of reactants, transition states, and products, thereby providing detailed information about the reaction mechanism. For example, DFT can be used to model the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group in PET. Such calculations can determine the geometry of the transition state and the associated energy barrier, which is crucial for understanding the reaction kinetics.

A related area where computational methods have been applied is the study of the properties of terephthalic acid, the protonated form of the terephthalate anion. Path Integral Molecular Dynamics (PIMD) simulations have been used to investigate the double proton transfer in crystalline terephthalic acid. chemrxiv.org These studies provide fundamental insights into the behavior of the carboxyl groups, which are the reactive sites in the formation of disodium terephthalate.

Furthermore, computational fluid dynamics (CFD) has been used to simulate the mixing and hydrodynamics in reactors used for PET hydrolysis. researchgate.netsci-hub.se By optimizing the mixing conditions, the efficiency of the reaction can be improved, leading to higher yields of disodium terephthalate.

Table 3: Computational Methods in the Study of Disodium Terephthalate and its Precursors

| Computational Method | Application | Insights Gained |

|---|---|---|

| Reactive Molecular Dynamics (MD) | Simulation of PET hydrolysis | Dynamic visualization of bond cleavage, diffusion of reactants, and formation of intermediates. nih.govnih.gov |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms | Calculation of transition state geometries, activation energies, and electronic properties of reactants and products. |

| Path Integral Molecular Dynamics (PIMD) | Study of proton transfer in terephthalic acid | Understanding the quantum mechanical behavior of protons in the carboxylic acid groups. chemrxiv.org |

While comprehensive computational studies detailing the entire reaction pathway for the industrial synthesis of disodium terephthalate are not extensively published, the application of these computational techniques to related processes demonstrates their potential to unravel the intricate mechanisms involved. Future computational work will likely focus on building more complex models that can accurately simulate the reaction conditions and provide a more complete picture of the formation of disodium terephthalate.

Chemical Reactivity, Degradation Mechanisms, and Environmental Fate of Disodium Terephthalate

Fundamental Chemical Reactions

The fundamental reactions of disodium (B8443419) terephthalate (B1205515) primarily involve the carboxylate functional groups and their interaction with water and acids, as well as their conversion back to ester linkages for polymer synthesis.

Disodium terephthalate is the salt of a weak dicarboxylic acid (terephthalic acid) and a strong base (sodium hydroxide). When dissolved in water, the terephthalate anion undergoes hydrolysis, a reaction in which water cleaves the bonds of a substance. This process establishes an equilibrium in the solution, leading to the formation of the monosodium salt and terephthalic acid, along with hydroxide (B78521) ions, which renders the solution alkaline.

The hydrolysis of the terephthalate dianion (TPA²⁻) occurs in two steps:

TPA²⁻ + H₂O ⇌ HTPA⁻ + OH⁻

HTPA⁻ + H₂O ⇌ H₂TPA + OH⁻

The extent of hydrolysis is dependent on the solution's concentration, temperature, and pH. In practical applications, such as the chemical recycling of PET, disodium terephthalate is typically formed in an aqueous alkaline solution. researchgate.netlew.ro The solubility of disodium terephthalate in water is a critical factor; it is reported to be around 13% (w/w) between 25 and 70°C. researchgate.net Exceeding this solubility limit can lead to precipitation, which is generally avoided during the purification stages of PET recycling. researchgate.net

Disodium terephthalate is not directly used in esterification reactions for polymer synthesis. Instead, its significance lies in its role as a key intermediate in the chemical recycling of PET. PET is depolymerized, often through alkaline hydrolysis with sodium hydroxide, to yield disodium terephthalate and ethylene (B1197577) glycol. researchgate.netlew.ro

To be reused as a polymer precursor, the disodium terephthalate must first be converted back into high-purity terephthalic acid (TPA). acs.org This purified TPA is then used in a direct esterification reaction with a diol, most commonly ethylene glycol, to re-synthesize PET. scranton.edureddit.com The esterification reaction is a condensation polymerization where the carboxylic acid group of TPA reacts with the hydroxyl group of ethylene glycol, eliminating a molecule of water to form an ester linkage. scranton.edu This process is repeated to build the long polymer chains of polyester (B1180765). scranton.edureddit.com Therefore, the formation and subsequent purification of disodium terephthalate are crucial steps for creating a closed-loop recycling system for PET, enabling the recovery of the terephthalic acid monomer for repolymerization. lakeheadu.cataylorfrancis.com

The conversion of an aqueous solution of disodium terephthalate into solid terephthalic acid is accomplished through a neutralization reaction with a strong acid. google.com This is a fundamental acid-base reaction and a critical step in the purification of TPA recovered from PET waste. lew.ro

When a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the aqueous solution of disodium terephthalate, a double displacement reaction occurs. researchgate.netgoogle.com The sodium ions are replaced by hydrogen ions, causing the precipitation of terephthalic acid, which has low solubility in acidic aqueous solutions. google.comgoogle.com

The process is carefully controlled, often by slowly adding the acid until the pH of the solution reaches a target value, typically around 4.0, to ensure complete precipitation of the terephthalic acid. google.com The resulting solid TPA can then be separated by filtration, washed, and dried, yielding a purified monomer ready for polymerization. google.comgoogle.com

Thermal Degradation Studies

Understanding the thermal stability and decomposition of disodium terephthalate is essential for its handling and processing, particularly in high-temperature applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study these characteristics.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermoanalytic techniques used to characterize the thermal stability of materials. cam.ac.ukscribd.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com A mass loss indicates a decomposition or volatilization event.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. wikipedia.org Endothermic (heat-absorbing) or exothermic (heat-releasing) events like melting, crystallization, or decomposition are detected as peaks in the DTA curve. wikipedia.orglibretexts.org

Studies have shown that disodium terephthalate is a thermally stable compound. The initial decomposition temperature for disodium terephthalate has been reported to be 600°C. researchgate.net In contrast, its parent compound, terephthalic acid, begins to sublime at 276°C before undergoing significant decomposition at higher temperatures. researchgate.netresearchgate.net

Table 1: Thermal Properties of Disodium Terephthalate and Terephthalic Acid. This table summarizes the key thermal events and corresponding temperatures for disodium terephthalate and its parent acid, terephthalic acid, as determined by thermal analysis techniques. researchgate.netresearchgate.net

While specific, detailed studies on the thermal decomposition products of pure disodium terephthalate are not extensively available, the degradation mechanism can be inferred from studies on its parent compound, terephthalic acid, and general principles of salt pyrolysis. The decomposition of disodium terephthalate at temperatures exceeding 600°C would involve the breakdown of the terephthalate anion.

For terephthalic acid, pyrolysis studies have identified a range of decomposition products. The primary mechanism involves decarboxylation (loss of CO₂) and fragmentation of the benzene (B151609) ring. Major identified products from the pyrolysis of terephthalic acid at high temperatures (e.g., 764°C) include:

Benzene

Benzoic acid

1,1′-Biphenyl researchgate.net

Other minor products such as toluene, phenol, benzaldehyde, and fluorene (B118485) have also been detected. researchgate.net The proposed mechanism involves the initial cleavage of the C-C bond between the carboxylic group and the aromatic ring, followed by hydrogen abstraction and rearrangement reactions to form the observed stable products. researchgate.net

For disodium terephthalate, the thermal degradation would proceed differently due to the presence of sodium ions. The decomposition would likely lead to the formation of sodium carbonate (Na₂CO₃) as a stable inorganic product, along with a complex mixture of organic compounds resulting from the fragmentation of the aromatic ring, similar to those seen from terephthalic acid.

Photochemical Reactivity and Stability Assessments

The photochemical reactivity of disodium terephthalate is primarily dictated by the aromatic dicarboxylate structure of the terephthalate anion. This structure is susceptible to direct excitation by ultraviolet (UV) radiation, which can initiate degradation processes. Research indicates that when an aqueous solution of disodium terephthalate is irradiated with UV light at wavelengths between 250 nm and 310 nm, it can undergo a photochemical reaction.

A key reaction observed is photochemically driven hydroxylation. Upon direct excitation, the terephthalate molecule can react to form 2-hydroxyterephthalate. This particular reaction is noteworthy because the formation of the highly fluorescent 2-hydroxyterephthalate is also a common method used to detect hydroxyl (•OH) radicals in aqueous systems. However, studies have shown that this fluorescent product can be formed directly from the photochemical excitation of terephthalate itself, without the intermediacy of •OH radicals. This direct photochemical pathway may lead to an overestimation of actual •OH radical concentrations in experimental systems that use terephthalate as a probe. Therefore, the choice of excitation wavelength is a critical parameter in such assessments to minimize interference from direct photochemistry.

The stability of disodium terephthalate under photolytic conditions is influenced by the energy of the incident light and the surrounding chemical matrix. The absorption of UV energy can excite the π-electrons of the benzene ring and the carbonyl groups, leading to the formation of excited states that are more reactive than the ground-state molecule. While stable under normal conditions, prolonged exposure to high-energy UV radiation can lead to the gradual degradation of the compound.

Table 1: Summary of Photochemical Reaction of Disodium Terephthalate

| Parameter | Observation | Reference |

| UV Wavelength | 250 nm - 310 nm | mdpi.com |

| Reactant | Disodium Terephthalate in aqueous solution | mdpi.com |

| Primary Product | 2-Hydroxyterephthalate | mdpi.com |

| Reaction Type | Photochemical Hydroxylation | mdpi.com |

| Implication | Potential for overestimation of hydroxyl radical concentrations when used as a chemical probe | mdpi.com |

Microbial Transformation and Biodegradation Pathways of Terephthalate and its Salts

Microbial activity is a crucial factor in the environmental degradation of disodium terephthalate. Numerous microorganisms have been identified that can utilize terephthalate as a sole source of carbon and energy, breaking it down through various metabolic pathways. This biodegradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation pathway is well-characterized. Bacteria from genera such as Rhodococcus, Pseudomonas, Comamonas, and Dietzia have been shown to metabolize terephthalate. tandfonline.comresearchgate.net An alkaliphilic Dietzia sp., strain GS-1, for instance, was found to degrade disodium terephthalate at a high pH of 10. tandfonline.comtandfonline.comnih.gov

The aerobic pathway typically begins with the enzymatic dihydroxylation of the aromatic ring. A key enzyme in this process is terephthalate 1,2-dioxygenase , which converts terephthalate into (1R,2S)-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate. This intermediate is then dehydrogenated to form protocatechuate . Protocatechuate is a central intermediate that can be further processed by ring cleavage enzymes, ultimately feeding into the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O. researchgate.net

More recently, the bacterium Ideonella sakaiensis 201-F6 has been extensively studied for its ability to degrade polyethylene (B3416737) terephthalate (PET) plastic. atomfair.comfrontiersin.orgencyclopedia.pub This bacterium produces two key enzymes: PETase , which hydrolyzes PET into mono-(2-hydroxyethyl) terephthalate (MHET), and MHETase , which breaks down MHET into terephthalic acid and ethylene glycol. atomfair.comfrontiersin.orgencyclopedia.pubresearchgate.net The released terephthalic acid is then transported into the cell and catabolized. encyclopedia.pub

Anaerobic degradation of terephthalate has also been documented, although it proceeds through different mechanisms. In the absence of oxygen, benzoate (B1203000) often serves as a key intermediate in the degradation pathway. The terephthalate is first converted to benzoyl-CoA, which then undergoes further metabolism.

The efficiency of microbial degradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. Artificial microbial consortia have been constructed to enhance degradation efficiency, where different species work synergistically to break down terephthalate and its metabolic byproducts. frontiersin.org

Table 2: Key Enzymes and Intermediates in Aerobic Terephthalate Biodegradation

| Microorganism Examples | Key Enzyme(s) | Initial Step | Key Intermediate | Final Products | Reference(s) |

| Comamonas testosteroni | Terephthalate 1,2-dioxygenase | Dihydroxylation of aromatic ring | Protocatechuate | TCA Cycle Intermediates, CO₂, H₂O | tandfonline.com |

| Rhodococcus sp. | Dioxygenases | Dihydroxylation of aromatic ring | Protocatechuate | TCA Cycle Intermediates, CO₂, H₂O | researchgate.net |

| Ideonella sakaiensis | PETase, MHETase (acting on PET/MHET) | Hydrolysis of ester bonds (from PET) | Terephthalic Acid | TCA Cycle Intermediates, CO₂, H₂O | atomfair.comfrontiersin.orgencyclopedia.pub |

| Dietzia sp. | Not specified | Aerobic degradation | Not specified | Cell mass, CO₂, H₂O | tandfonline.comtandfonline.comnih.gov |

Advanced Materials Research Applications of Disodium Terephthalate

Disodium (B8443419) Terephthalate (B1205515) in Energy Storage Technologies

Organic electrode materials, such as disodium terephthalate, are gaining considerable attention for battery applications due to their potential for high capacity, low cost, sustainability, and chemical diversity. researchgate.net The presence of carbonyl groups in its structure allows for reversible electrochemical reactions, making it a promising candidate for anode materials. researchgate.net

Development as Anode Material for Sodium-Ion Batteries (SIBs)

Disodium terephthalate (Na₂C₈H₄O₄) has been extensively evaluated as a high-performance anode material for room-temperature sodium-ion batteries. researchgate.net SIBs are considered a cost-effective alternative to lithium-ion batteries, particularly for large-scale energy storage, due to the natural abundance of sodium. researchgate.net The compound offers several advantages in this context, including a high reversible capacity and a low, safe operating voltage. researchgate.netnih.gov

Table 1: Electrochemical Performance of Disodium Terephthalate in SIBs

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Reversible Capacity | ~250 mAh/g | researchgate.net |

| Average Voltage | ~0.43 V vs. Na⁺/Na | researchgate.net |

Evaluation as Anode Material for Lithium-Ion Batteries (LIBs)

The application of disodium terephthalate has also been explored in lithium-ion battery systems. In a comparative study where the material was upcycled from waste polyethylene (B3416737) terephthalate (PET), its electrochemical behavior was tested in both Li-ion and Na-ion cells. acs.org

When used as an anode in a Li-ion cell, a disodium terephthalate-carbon composite delivered a discharge capacity of 182 mAh/g at a current density of 25 mA/g after 50 cycles. acs.org In the corresponding Na-ion cell, the capacity was higher at 224 mAh/g under the same conditions. acs.org Density functional theory (DFT) calculations revealed that the delithiation potential of the anode is approximately 0.65 V higher than its desodiation potential. acs.org The better C-rate performance observed in Li-ion cells is attributed to the smaller ionic radius of lithium, which allows for superior mobility within the electrode material compared to the larger sodium ions. acs.org

Table 2: Comparative Performance in LIBs vs. SIBs

| Cell Type | Discharge Capacity (after 50 cycles) | Current Density | Source(s) |

|---|---|---|---|

| Li-ion Cell | 182 mAh/g | 25 mA/g | acs.org |

Strategies for Enhancing Electrochemical Performance (e.g., surface coatings, fluorination, nanocomposites)

To overcome the inherent drawbacks of disodium terephthalate, such as poor conductivity and instability, researchers have developed several effective enhancement strategies.

Surface Coatings: Applying a thin protective layer to the electrode surface has proven effective. A notable example is the use of an aluminum oxide (Al₂O₃) coating applied via atomic layer deposition (ALD). researchgate.netrsc.org This coating significantly enhances the sodium storage performance by stabilizing the electrode-electrolyte interface. researchgate.net

Nanocomposites: Integrating disodium terephthalate with conductive carbon materials is a primary strategy to improve electronic conductivity and buffer volume changes during ion insertion/extraction.

Carbon Nanosheets/Black: Formulating a composite with high-surface-area carbon nanosheets and carbon black ensures excellent contact between the active material and the conductive additive, leading to high capacity and long cycle life.

Graphene Oxide (GO): A hybrid material created by coating disodium terephthalate with GO, which is then electrochemically reduced, shows superior performance. researchgate.net The reduced graphene oxide (rGO) layer improves conductivity and mitigates volume changes. researchgate.net A composite with just 5 wt% GO achieved a reversible capacity of 235 mAh/g after 100 cycles at 0.1 C, one of the best results for organic SIB anodes. researchgate.net

Carbon Nanotubes (CNTs): Composites of disodium terephthalate with multi-walled carbon nanotubes have also been prepared to boost electrochemical properties. dntb.gov.ua

Redox Chemistry of Terephthalate Moieties in Battery Systems

The ability of disodium terephthalate to store energy is rooted in the redox chemistry of its terephthalate moiety, specifically the carbonyl (C=O) groups within the carboxylate functions. researchgate.netchinesechemsoc.org The fundamental mechanism for sodium or lithium storage involves a reversible transformation between the carbonyl group and an enolate-like C-O-Na or C-O-Li bond. researchgate.net

During the discharge process (sodiation or lithiation), the carbonyl groups are reduced as they accept electrons and bond with Na⁺ or Li⁺ ions from the electrolyte. During the charge process (desodiation or delithiation), the reverse oxidation reaction occurs, releasing the ions back into the electrolyte.

Studies on related terephthalate compounds have provided further insight. For instance, dimethyl terephthalate (DMT) shows a redox potential of 1.5 V vs. Li⁺/Li. colab.wsresearchgate.net The redox process can sometimes be affected by irreversibility, particularly during the oxidation step at lower C-rates, which can lead to capacity fading. mdpi.com The process can also generate highly active radical intermediates that may undergo parasitic reactions with the electrolyte, potentially impacting the long-term reversibility and stability of the electrode. chinesechemsoc.org

Disodium Terephthalate as a Ligand in Metal-Organic Frameworks (MOFs)

Beyond energy storage, disodium terephthalate plays a crucial role as a building block in materials synthesis. Its deprotonated form, the terephthalate dianion, is a widely used organic linker for constructing metal-organic frameworks (MOFs). rsc.org

Rational Design and Synthesis of MOFs Utilizing Disodium Terephthalate as a Linker

Metal-organic frameworks are porous, crystalline materials constructed by connecting metal ions or clusters (nodes) with organic molecules (linkers) through strong coordination bonds. escholarship.org The rational design of MOFs allows for precise control over their structure, pore size, and chemical functionality by carefully selecting the metal nodes and organic linkers. wpi.edu

Terephthalic acid and its salts, like disodium terephthalate, are ideal linkers because they are rigid, linear molecules with two carboxylate groups at opposite ends. This geometry facilitates the formation of extended, often highly porous, one-, two-, or three-dimensional frameworks. wpi.edu

The synthesis of terephthalate-based MOFs is typically achieved through solvothermal or hydrothermal methods. This involves heating a mixture of a metal salt (e.g., salts of zinc, copper, cobalt) and disodium terephthalate (or terephthalic acid) in a high-boiling-point solvent. rsc.org During this process, the components self-assemble into a crystalline framework structure. The specific properties of the resulting MOF—such as its topology, surface area, and pore environment—are dictated by the coordination geometry of the chosen metal ion and the length and functionality of the terephthalate linker. escholarship.orgwpi.edu This design-driven approach has led to the creation of a vast family of MOFs with applications in gas storage, separation, and catalysis. escholarship.org

Tailoring MOF Properties through Terephthalate Coordination

The terephthalate ligand is a cornerstone in the rational design of metal-organic frameworks (MOFs), enabling precise control over their structural and chemical properties. The ability to modify the terephthalate linker is a powerful tool for tuning MOF characteristics for specific applications. rsc.org

Introducing substituent groups (such as -Br, -NO₂, -NH₂) onto the terephthalate ring directly influences the resulting MOF's topology, crystallinity, and electronic properties. rsc.orgmdpi.com For example, the use of different substituents on the terephthalate linker can alter the geometry and preservation of the metal core within the framework. mdpi.com This functionalization can change the electronic density on the metal nodes that coordinate with the carboxylate groups, which in turn affects the material's properties, such as its oxidation potential. rsc.org

Furthermore, the nature and orientation of these substituents can dictate the pore size and shape within the MOF. rsc.org In some cadmium-based MOFs, substituents on the terephthalate linkers orient themselves inside the open channels, allowing for fine-tuning of the channel diameter. rsc.org This level of control is crucial for applications that rely on molecular recognition and selective guest uptake. The strategic selection of linkers and metal ions, a concept known as reticular chemistry, allows for the creation of tailor-made MOFs with optimized properties for gas separation and other advanced functions. kaust.edu.sa

| Modification Strategy | Effect on MOF Property | Example Application | Reference |

|---|---|---|---|

| Substituent group addition (e.g., -NO₂, -Br) | Alters topology, crystallinity, pore size, and electronic properties of metal nodes. | Tuning gas adsorption selectivity, modifying luminescence. | rsc.orgmdpi.com |

| Use of presynthesized heterometallic complexes | Allows for rational design and preservation of specific metal core geometries. | Creating materials with tailored catalytic or sensing capabilities. | mdpi.com |

| Ligand optimization (e.g., flexible aminodiacetic terephthalic acid) | Creates fascinating architectures with enhanced active sites and durability. | Improving catalytic activity for oxygen reactions in zinc-air batteries. | rsc.org |

| Control of synthesis protocol (solvent, method) | Leads to different structural phases (rigid vs. flexible) with distinct electrochemical behaviors. | Developing electrocatalysts for oxygen reduction reactions. | mdpi.com |

Applications of Terephthalate-Based MOFs in Adsorption, Separation, and Catalysis

The tunable porosity and high surface area of terephthalate-based MOFs make them exceptional candidates for adsorption, separation, and catalysis. researchgate.net Their well-defined pore structures and the potential for functionalization of the inner surfaces are key attributes for these applications. mdpi.com

In the realm of environmental remediation, these MOFs have demonstrated significant potential. For instance, a terephthalate and pyrazine-based MOF containing cobalt and nickel successfully adsorbed 96% of chromium ions from a 50 ppm solution. mdpi.com Zirconium-based terephthalate MOFs have also been developed for the highly efficient sorption of arsenic from water. researchgate.net Beyond heavy metals, terephthalate MOFs are effective in capturing gaseous pollutants. MOF-5, synthesized using terephthalic acid derived from recycled plastic waste, has shown high adsorption capacities for carbon dioxide. researchgate.net Other frameworks are being explored for the adsorption and separation of gases like methane, acetylene, and ethylene (B1197577). scispace.com

Terephthalate-based MOFs also serve as versatile catalysts. Zirconium-based MOFs such as UiO-66 and MIL-140A have been employed as catalysts for the degradation of polyethylene terephthalate (PET) plastic waste, breaking it down into its constituent monomers. researchgate.netnih.govnorthwestern.edu The catalytic activity of these materials can even be shape-dependent; iron-terephthalic acid MOFs synthesized with different morphologies (e.g., octahedron, spindle) exhibit varied catalytic performances, opening pathways to designing MOFs for specific catalytic functions. sciengine.com

| MOF Type | Application | Key Finding | Reference |

|---|---|---|---|

| Co/Ni-terephthalate-pyrazine | Adsorption | Achieved 96% removal of Cr ions from a 50 ppm aqueous solution. | mdpi.com |

| MOF-5 (from recycled PET) | Gas Adsorption | Demonstrated CO₂ adsorption capacity of 7.8 mmol g⁻¹ at 1000 kPa. | researchgate.net |

| Zr-MOF (UiO-66) | Catalysis | Effectively catalyzed the degradation of waste PET into its monomers (terephthalic acid and MMT) with up to 98% total yield. | researchgate.netnih.gov |

| Iron-terephthalic acid | Catalysis | Showed shape-dependent catalytic activities. | sciengine.com |

Enzyme Biomineralization within Terephthalate-Linked MOFs

Enzyme immobilization is a critical technique for enhancing the stability and reusability of biocatalysts. Metal-organic frameworks, including those constructed with terephthalate linkers, are increasingly recognized as superior platforms for this purpose. researchgate.net A key strategy is biomineralization, a process where enzymes are co-crystallized with the MOF precursors (metal ions and organic linkers) in an aqueous solution under mild conditions. nih.govnsf.gov

This biomimetic approach offers several advantages over traditional immobilization methods. It can provide enhanced reusability and stability with minimal disruption to the enzyme's structure and can improve substrate selectivity. nih.govnsf.gov The process is particularly suited for large enzymes that cannot diffuse into the pores of pre-formed MOFs. nsf.gov One-pot synthesis methods have been developed for embedding enzymes within terephthalate-based MOFs like NH₂-MIL-53(Al) under sustainable conditions, such as in an aqueous medium at room temperature. mdpi.com

Research has shown that enzymes immobilized in terephthalate-linked MOFs not only maintain but can even exhibit enhanced activity compared to their free counterparts. For example, laccase immobilized in NH₂-MIL-53 was found to be more active and less sensitive to changes in pH and temperature. mdpi.com This protective encapsulation by the MOF structure shields the enzyme from harsh conditions, preventing aggregation and unfolding. researchgate.net This strategy broadens the applicability of enzyme@MOF composites in both research and industry. nsf.gov

Role in Advanced Polymer Chemistry

Monomer Precursor in Polyester (B1180765) Synthesis (e.g., PET)

Disodium terephthalate plays a fundamental role in polymer chemistry as an intermediate in the synthesis and recycling of polyethylene terephthalate (PET). PET is produced through the condensation polymerization of its two primary monomers: ethylene glycol and terephthalic acid. youtube.com

In several chemical recycling processes for PET waste, the polymer is first depolymerized. One common method is alkaline hydrolysis, where PET is treated with sodium hydroxide (B78521). researchgate.net This reaction cleaves the ester bonds of the polymer, yielding ethylene glycol and disodium terephthalate as the primary, water-soluble products. researchgate.net This slurry of disodium terephthalate is a crucial intermediate. google.com Subsequently, the disodium terephthalate solution can be purified and then neutralized with an acid, such as sulfuric acid or even carbonic acid (formed from CO₂), to recover high-purity terephthalic acid. researchgate.netacs.org This recovered terephthalic acid is then ready to be used as a monomer to produce new, virgin-quality PET, effectively closing the loop in a circular economy model. unimib.it

Integration into Polymer Electrolytes for Device Applications

A novel and promising application for disodium terephthalate is in the formulation of advanced polymer electrolytes for electrochemical devices like batteries and smart windows. researchgate.net Solid polymer electrolytes (SPEs) are a safer alternative to traditional liquid electrolytes, mitigating risks of leakage and fire. asme.org An effective SPE requires good ionic conductivity, as well as mechanical and thermal stability. nih.gov

Researchers have successfully utilized waste PET as a feedstock to create these advanced materials. By depolymerizing PET waste, derivatives such as disodium terephthalate (DST) or other terephthalate-containing oligomers can be obtained. researchgate.netrsc.org In one study, DST synthesized from PET waste was used as an organic salt in a poly(ethylene oxide)-based solid polymer electrolyte. researchgate.net

Emerging Research Areas and Future Outlook for Disodium Terephthalate

Exploration of Novel Functionalized Disodium (B8443419) Terephthalate (B1205515) Derivatives

The functionalization of the terephthalate molecule is a significant area of research aimed at enhancing its properties and creating derivatives with tailored functionalities. While much of the research has focused on terephthalic acid or PET, the principles can be extended to disodium terephthalate. The goal is to introduce new reactive groups onto the aromatic ring or modify the carboxylate groups to create polymers and materials with specific characteristics. bezwadabiomedical.comacs.orgnih.gov

One approach involves introducing functional groups like hydroxyl (-OH) or amino (-NH2) groups to the terephthalate backbone. This modification allows for the synthesis of new polyesters with altered physical properties, such as improved hydrophilicity or different degradation profiles. For instance, research has described the functionalization of terephthalic acid with biocompatible molecules like glycolic acid and lactic acid to create absorbable polymers for biomedical applications, such as controlled drug release and absorbable surgical sutures. bezwadabiomedical.com These functionalized monomers, once converted to their disodium salts, can serve as precursors for a new generation of biocompatible and biodegradable materials.

Another avenue of exploration is surface functionalization. Techniques such as carboxylation can introduce carboxylic groups onto the surface of PET-derived materials. acs.orgnih.gov This enhances the surface properties and allows for the immobilization of nanoparticles or other molecules. For example, silver chloride (AgCl) nanoparticles have been synthesized on carboxylated PET surfaces to impart antibacterial properties. acs.orgnih.gov Applying these surface modification techniques to materials derived from disodium terephthalate could lead to advanced functional textiles, packaging materials, or medical devices.

Table 1: Examples of Functionalization Strategies for Terephthalate Derivatives

| Functionalization Strategy | Added Functional Group/Molecule | Potential Application | Reference |

| Monomer Functionalization | Glycolic acid, Lactic acid | Absorbable polymers for biomedical use | bezwadabiomedical.com |

| Surface Carboxylation | Carboxylic acid (-COOH) | Improved surface properties, nanoparticle stabilization | acs.orgnih.gov |

| Surface Modification | Silver Chloride (AgCl) Nanoparticles | Antibacterial surfaces | acs.orgnih.gov |

Development of Hybrid Material Systems Incorporating Disodium Terephthalate

Disodium terephthalate is a crucial precursor for the synthesis of various hybrid materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org Terephthalic acid and its salts are common organic linkers used in the synthesis of numerous MOFs, such as MOF-5, UiO-66, and various MIL-series frameworks. acs.org These materials are investigated for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. acs.org